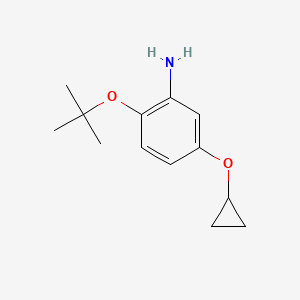
2-Tert-butoxy-5-cyclopropoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-5-cyclopropoxyaniline is an organic compound with the molecular formula C13H19NO2. It is a derivative of aniline, featuring tert-butoxy and cyclopropoxy substituents on the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butoxy-5-cyclopropoxyaniline typically involves the alkylation of aniline derivatives. One common method includes the reaction of aniline with tert-butyl bromide and cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as acid-modified montmorillonite can be employed to improve selectivity and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butoxy-5-cyclopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be synthesized using reagents like bromine or chlorine
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated aniline derivatives
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-5-cyclopropoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-tert-butoxy-5-cyclopropoxyaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-5-cyclopropylaniline: Similar structure but lacks the oxygen atoms.
2-Tert-butoxy-5-methoxyaniline: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Tert-butoxy-5-ethoxyaniline: Similar structure but with an ethoxy group instead of a cyclopropoxy group
Uniqueness
2-Tert-butoxy-5-cyclopropoxyaniline is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12-7-6-10(8-11(12)14)15-9-4-5-9/h6-9H,4-5,14H2,1-3H3 |
InChI-Schlüssel |
RSZKPJSIIUTQQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















